1-(3-Methylbutanoyl)piperidin-4-one CAS number
1-(3-Methylbutanoyl)piperidin-4-one CAS number
Abstract
This technical guide provides a comprehensive overview of 1-(3-Methylbutanoyl)piperidin-4-one, identified by CAS number 919118-55-1. The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This document delves into the chemical properties, a robust synthesis protocol with mechanistic considerations, and the strategic applications of this specific building block in drug discovery and development. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel therapeutic agents.
Chemical Identity and Core Properties
1-(3-Methylbutanoyl)piperidin-4-one is a derivative of piperidin-4-one, featuring an isovaleroyl group attached to the piperidine nitrogen. This substitution significantly influences its physical properties and potential biological interactions.
| Property | Value | Source |
| CAS Number | 919118-55-1 | |
| IUPAC Name | 1-(3-methylbutanoyl)-4-piperidinone | |
| Molecular Formula | C₁₀H₁₇NO₂ | |
| Molecular Weight | 183.25 g/mol | Calculated |
| InChI Code | 1S/C10H17NO2/c1-8(2)7-10(13)11-5-3-9(12)4-6-11/h8H,3-7H2,1-2H3 | |
| InChI Key | ASFUVWVBSJTGKJ-UHFFFAOYSA-N |
The Strategic Importance of the Piperidin-4-one Core
The piperidin-4-one nucleus is a highly valued pharmacophore in modern drug discovery.[1] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets such as enzymes and receptors. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and CNS-depressant effects.[1][4][5] The carbonyl group at the 4-position and the nitrogen atom at the 1-position serve as key handles for synthetic modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Logical flow from the core structure to its applications.
Synthesis and Mechanistic Rationale
The synthesis of 1-(3-Methylbutanoyl)piperidin-4-one is typically achieved via N-acylation of a piperidin-4-one precursor. The following protocol outlines a standard, reliable method.
Synthesis Workflow Diagram
Caption: N-acylation synthesis workflow for the target compound.
Detailed Experimental Protocol: N-Acylation
This protocol describes the synthesis starting from piperidin-4-one hydrochloride.
Materials:
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Piperidin-4-one hydrochloride
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3-Methylbutanoyl chloride (Isovaleryl chloride)
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Triethylamine (TEA), anhydrous
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 eq).
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Solvent and Base Addition: Suspend the starting material in anhydrous DCM (approx. 10 mL per gram of starting material). Cool the flask to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. The TEA serves as a base to neutralize the hydrochloride salt and the HCl byproduct generated during the acylation.
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Acylating Agent Addition: While maintaining the temperature at 0 °C, add 3-methylbutanoyl chloride (1.05 eq) dropwise over 15 minutes. The choice of an acyl chloride as the electrophile ensures a rapid and high-yielding reaction.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
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Quench the reaction by slowly adding deionized water.
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Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.
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Dry the separated organic layer over anhydrous MgSO₄.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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-
Purification: Purify the crude oil/solid via flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient, to afford the pure 1-(3-Methylbutanoyl)piperidin-4-one.
Expected Characterization Data
While full spectral data requires experimental acquisition, the following are expected NMR signals based on the structure and data from analogous compounds.[4][6][7]
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¹H NMR: Expect signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the CH, and a doublet for the CH₂). The piperidinone protons will appear as multiplets in the aliphatic region. The protons adjacent to the nitrogen will show two distinct signals due to the amide bond's rotational barrier.
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¹³C NMR: Expect distinct signals for the two ketone carbonyls (one from the piperidinone ring and one from the amide). Signals for the isobutyl group and the four distinct carbons of the piperidinone ring should also be present.
Safety, Handling, and Storage
As a laboratory chemical, 1-(3-Methylbutanoyl)piperidin-4-one requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from related piperidin-4-one compounds suggest the following precautions.[8][9]
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Hazard Classification: Likely classified as causing skin irritation and serious eye irritation. May also cause respiratory irritation.[8][9]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10][11] Handle in a well-ventilated area or a chemical fume hood.[8][10]
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First-Aid Measures:
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Skin Contact: Wash off immediately with plenty of soap and water.[8]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
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Inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]
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Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]
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-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from strong oxidizing agents and strong acids.[10]
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Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
1-(3-Methylbutanoyl)piperidin-4-one (CAS 919118-55-1) is a valuable chemical intermediate built upon the pharmacologically significant piperidin-4-one scaffold. Its straightforward synthesis via N-acylation makes it an accessible building block for medicinal chemists. The insights provided in this guide regarding its synthesis, handling, and the strategic importance of its core structure are intended to empower researchers in the rational design and development of next-generation therapeutics.
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Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. (2025, August 08). Available from: [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. (2021, June 29). Available from: [Link]
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Said ALkhafaji, D. S. M., et al. (2018, June 1). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. ResearchGate. Available from: [Link]
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Moi, D., et al. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. IRIS. Available from: [Link]
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Gokula Krishnan, V., et al. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available from: [Link]
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N-{[1-(3-Methylbenzyl)piperidin-4-Yl]methyl}-4-[(1-Methyl-2-Oxo-1,2-Dihydroquinolin-4-Yl)oxy]butanamide. PubChem. Available from: [Link]
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A novel synthesis of 1-aryl-3-piperidone derivatives. PMC. Available from: [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. (2024, April 23). Available from: [Link]
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